Boc-Gln-ONp Boc-Gln-ONp
Brand Name: Vulcanchem
CAS No.: 15387-45-8
VCID: VC21539584
InChI: InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C16H21N3O7
Molecular Weight: 367.35 g/mol

Boc-Gln-ONp

CAS No.: 15387-45-8

Cat. No.: VC21539584

Molecular Formula: C16H21N3O7

Molecular Weight: 367.35 g/mol

* For research use only. Not for human or veterinary use.

Boc-Gln-ONp - 15387-45-8

CAS No. 15387-45-8
Molecular Formula C16H21N3O7
Molecular Weight 367.35 g/mol
IUPAC Name (4-nitrophenyl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Standard InChI InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)
Standard InChI Key HJMMCTZLXOVMFB-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Chemical Identity and Structural Characteristics

Boc-Gln-ONp, formally known as (4-nitrophenyl) (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate, is an activated ester of Boc-protected L-glutamine. This compound features a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and a p-nitrophenyl ester activation at the C-terminus . The molecular formula is C16H21N3O7 with a precise molecular weight of 367.35 g/mol .

The compound is registered under CAS number 15387-45-8 and is known by several synonyms including Boc-Gln-Op, Boc-Gin-ONp, Boc-L-Gln-Onp, and 4-nitrophenyl ester . Its chemical structure incorporates multiple functional groups that contribute to its reactivity and utility in peptide synthesis:

  • A Boc protecting group that shields the alpha-amino function

  • A glutamine side chain with a primary amide group

  • A p-nitrophenyl ester that serves as an activated leaving group for peptide coupling reactions

Structural Comparison with D-isomer

It is important to distinguish Boc-Gln-ONp from its D-isomer, Boc-D-Gln-ONp (CAS: 74086-23-0), which has identical molecular formula and weight but differs in stereochemistry at the alpha carbon . While the L-form is commonly used in natural peptide synthesis, the D-form has specialized applications in the creation of peptides with enhanced stability against enzymatic degradation .

Physical and Chemical Properties

Boc-Gln-ONp exhibits distinctive physical and chemical properties that influence its handling, storage, and application in laboratory settings. These properties have been well-characterized through various analytical methods.

PropertyValueNote
Melting point146-148°CExperimentally determined
Boiling point617.5±55.0°CPredicted value
Density1.291±0.06 g/cm³Predicted value
AppearanceSolidWhite to off-white color
pKa10.70±0.46Predicted value
Optical rotation-33 ± 2°Measured at c=1 in DMF

Solubility Profile

The compound demonstrates limited solubility in common organic solvents, which is a critical consideration for experimental protocols. It is slightly soluble in DMSO and methanol, particularly when sonication is applied . This solubility profile influences the preparation of stock solutions for chemical synthesis and biological assays.

Stability Considerations

Boc-Gln-ONp requires storage at 2-8°C to maintain stability . The compound contains multiple reactive sites that can be susceptible to degradation under certain conditions:

  • The Boc protecting group is acid-labile

  • The p-nitrophenyl ester is susceptible to hydrolysis in basic conditions

  • The primary amide of the glutamine side chain can participate in hydrogen bonding

Applications in Peptide Chemistry and Biochemical Research

Boc-Gln-ONp serves as a versatile reagent across multiple research domains, with particularly significant applications in peptide synthesis and pharmaceutical research.

Peptide Synthesis Applications

The compound functions as a key building block in the construction of complex peptides, especially those requiring precise control over the incorporation of glutamine residues . Its utility in peptide chemistry stems from several advantageous features:

  • The activated p-nitrophenyl ester facilitates efficient coupling reactions with amino components

  • The Boc protection strategy aligns with orthogonal protection schemes in peptide synthesis

  • The compound enables the incorporation of glutamine residues without side-chain protection

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.7218 mL13.6091 mL27.2183 mL
5 mM0.5444 mL2.7218 mL5.4437 mL
10 mM0.2722 mL1.3609 mL2.7218 mL

These calculations are based on the molecular weight of 367.4 g/mol .

Research Applications in Peptide Synthesis

Boc-Gln-ONp has been employed in numerous research contexts, demonstrating its versatility and importance in synthetic peptide chemistry.

S-Peptide Derivatives Synthesis

One significant application involves the synthesis of S-Peptide derivatives, where Boc-Gln-ONp is utilized alongside other protected amino acid derivatives . In research published in the Journal of Stage, the compound was employed in a synthetic scheme for S-peptide derivatives, illustrating its utility in complex peptide assembly .

Avoiding Side Reactions

The research literature indicates that Boc-Gln-ONp offers advantages over certain other derivatives in peptide synthesis. For instance, when compared to compounds like Boc-Asp(OBzl)-ONp, which can lead to succinimide formation during certain coupling reactions, Boc-Gln-ONp may provide cleaner reaction pathways in specific synthetic contexts .

Enzymatic Studies

Boc-Gln-ONp has been utilized as a substrate for enzyme studies, particularly with cathepsin B . This application demonstrates the compound's utility beyond mere peptide assembly, extending to studies of enzyme mechanism and specificity.

Comparative Analysis with Related Compounds

Understanding the relationship between Boc-Gln-ONp and structurally similar compounds provides valuable context for researchers selecting the appropriate reagent for specific applications.

Comparison with Other Activated Esters

While p-nitrophenyl esters like Boc-Gln-ONp offer good reactivity, other activation strategies such as N-hydroxysuccinimide (NHS) esters, pentafluorophenyl esters, and benzotriazole derivatives may be preferred in certain contexts. The selection depends on factors including:

  • Required reaction kinetics

  • Solubility parameters

  • Potential side reactions

  • Ease of purification

Alternative Protection Strategies

The Boc protection strategy represented in Boc-Gln-ONp is one of several approaches to amino group protection in peptide synthesis. Alternatives include:

  • Fmoc (9-fluorenylmethoxycarbonyl) protection

  • Z (benzyloxycarbonyl) protection

  • Alloc (allyloxycarbonyl) protection

Each strategy offers distinct advantages in terms of deprotection conditions, orthogonality, and compatibility with various functional groups.

Recent Research Developments

The continued utility of Boc-Gln-ONp in contemporary research is evidenced by its appearance in recent scientific literature and commercial availability from multiple suppliers. The compound maintains relevance in advanced peptide synthesis strategies and pharmaceutical development pipelines.

Expanding Applications in Drug Design

Recent applications have expanded to include the development of peptide-based pharmaceuticals targeting conditions with aberrant glutamine metabolism, such as certain cancers and neurodegenerative disorders . The precise incorporation of glutamine residues enabled by Boc-Gln-ONp has contributed to the development of peptide therapeutics with enhanced specificity.

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